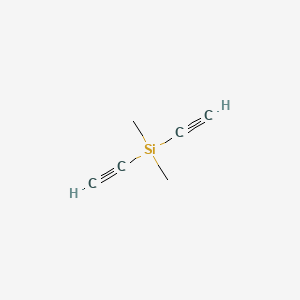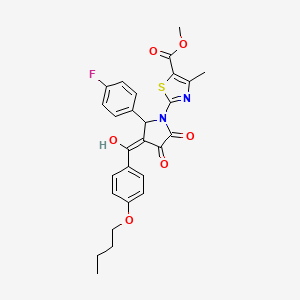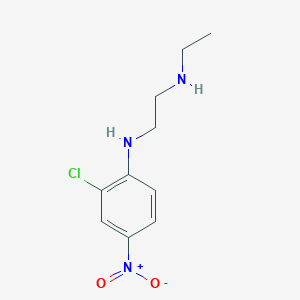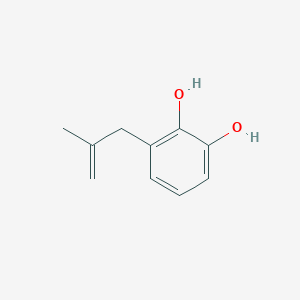
Silane, diethynyldimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, diethynyldimethyl- is a chemical compound with the molecular formula C6H8Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, diethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of silane, diethynyldimethyl- often involves large-scale reactors and advanced purification techniques. The use of fluidized bed reactors, where silane is decomposed onto silicon particles suspended in a heated stream of silane and hydrogen, is a notable method. This process is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Silane, diethynyldimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Silane, diethynyldimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The reaction typically occurs at elevated temperatures and results in the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions involving silane, diethynyldimethyl- often use hydride donors such as lithium aluminum hydride or sodium borohydride. These reactions can produce silane derivatives with different functional groups.
Substitution: Substitution reactions can occur when silane, diethynyldimethyl- reacts with halogens or other nucleophiles. These reactions can lead to the formation of various substituted silanes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silicon dioxide, while reduction reactions can produce silane derivatives with different functional groups .
Scientific Research Applications
Silane, diethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds and materials. Its unique reactivity makes it valuable in organic synthesis and materials science.
Biology: In biological research, silane, diethynyldimethyl- is used for surface modification of biomaterials, enhancing their biocompatibility and functionality.
Industry: In industrial applications, silane, diethynyldimethyl- is used in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, diethynyldimethyl- involves its ability to form strong bonds with both organic and inorganic substrates. This property is due to the presence of silicon atoms, which have a high affinity for oxygen and other electronegative elements. The compound can undergo hydrolysis to form silanol groups, which can then react with other functional groups to create stable covalent bonds. This mechanism is crucial for its applications in surface modification and adhesion .
Comparison with Similar Compounds
Silane, diethynyldimethyl- can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS) and other silicon-based materials.
Trimethylsilylchloride: Commonly used as a protecting group in organic synthesis.
Phenylsilane: Known for its use in hydrosilylation reactions and as a reducing agent.
The uniqueness of silane, diethynyldimethyl- lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for easy modification and functionalization, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
1675-60-1 |
|---|---|
Molecular Formula |
C6H8Si |
Molecular Weight |
108.21 g/mol |
IUPAC Name |
diethynyl(dimethyl)silane |
InChI |
InChI=1S/C6H8Si/c1-5-7(3,4)6-2/h1-2H,3-4H3 |
InChI Key |
PEMATDLNMXTNGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)


![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)

